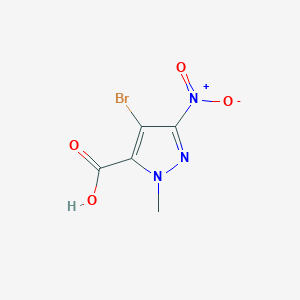

4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

描述

4-Bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with bromo (Br), nitro (NO₂), methyl (CH₃), and carboxylic acid (COOH) groups. Its molecular formula is C₆H₄BrN₃O₄, with a molar mass of 278.02 g/mol.

属性

IUPAC Name |

4-bromo-2-methyl-5-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O4/c1-8-3(5(10)11)2(6)4(7-8)9(12)13/h1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZZZPBEOYZOHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)[N+](=O)[O-])Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511321 | |

| Record name | 4-Bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84547-89-7 | |

| Record name | 4-Bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid typically involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using concentrated nitric and sulfuric acids . The reaction is carried out at elevated temperatures, around 100°C, for an extended period to ensure complete nitration .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反应分析

Types of Reactions

4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of various substituted pyrazoles.

Reduction: Formation of 4-bromo-1-methyl-3-amino-1H-pyrazole-5-carboxylic acid.

Oxidation: Formation of oxidized carboxylic acid derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives, including 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid, possess antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have revealed that this compound can induce apoptosis in cancer cells. A case study involving human cancer cell lines demonstrated significant cytotoxic effects, suggesting its utility in cancer therapy .

Agricultural Applications

Pesticide Development

The structural characteristics of this compound make it suitable for developing novel pesticides. Its ability to disrupt biochemical pathways in pests has been explored, leading to formulations that enhance crop protection against fungal and insect infestations .

Material Science

Synthesis of Functional Materials

The compound serves as a precursor for synthesizing functional materials such as polymers and nanocomposites. Its incorporation into polymer matrices has been studied for applications in electronics and photonics due to its unique electronic properties .

Analytical Chemistry

Reagent in Organic Synthesis

this compound is utilized as a reagent in organic synthesis, particularly in the preparation of other pyrazole derivatives. Its reactivity allows for the introduction of various functional groups, facilitating the development of complex organic molecules .

Case Studies

作用机制

The mechanism of action of 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid is primarily influenced by its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate the compound’s biological activity by affecting molecular targets and pathways .

相似化合物的比较

Key Observations :

- Nitro Group Impact: The presence of NO₂ at position 3 (target compound) increases electrophilicity compared to NO₂ at position 5, favoring nucleophilic substitution reactions .

- Methyl vs. Ethyl : Ethyl substitution (C₂H₅) at position 3 improves membrane permeability in antimicrobial assays compared to methyl (CH₃) .

Functional Group Modifications

Replacing the carboxylic acid group with esters or amides alters bioactivity and solubility:

Key Observations :

Key Observations :

- Carbamothioylhydrazinyl Moieties : These groups improve antifungal efficacy by disrupting fungal membrane integrity .

生物活性

4-Bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid (CAS No. 84547-89-7) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a bromine atom, a nitro group, and a carboxylic acid functional group, which contribute to its unique pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₅H₄BrN₃O₄

- Molecular Weight : 250.01 g/mol

- IUPAC Name : this compound

The presence of the bromine atom and nitro group enhances the compound's reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylpyrazole with bromine and nitric acid under controlled conditions. The following method summarizes a general synthetic route:

-

Reagents :

- 1-Methylpyrazole

- Bromine

- Nitric Acid

-

Procedure :

- Dissolve 1-methylpyrazole in sulfuric acid.

- Gradually add bromine and nitric acid while maintaining the temperature between 20°C to 50°C.

- Stir for several hours until the reaction completes.

- Isolate the product through extraction and purification techniques such as column chromatography.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process.

| Compound | COX Inhibition (IC₅₀) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

Studies have shown that derivatives with similar structures can achieve IC₅₀ values in the low micromolar range, suggesting strong anti-inflammatory activity comparable to established NSAIDs like diclofenac .

Anticancer Activity

The pyrazole scaffold has also been explored for its anticancer properties. Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and L929 cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Enzymatic Inhibition

Research indicates that pyrazole derivatives can act as inhibitors of various enzymes involved in metabolic pathways. For example, studies have reported dual inhibition of COX and sEH (soluble epoxide hydrolase), which may enhance their therapeutic efficacy in treating inflammatory diseases .

Case Studies

Several case studies have documented the biological activities of pyrazole derivatives:

- Study on COX Inhibition : A series of pyrazole derivatives were evaluated for their COX inhibitory activities using an enzyme immunoassay. Compounds similar to 4-bromo-1-methyl-3-nitro demonstrated high selectivity for COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects .

- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of various pyrazole compounds against cancer cell lines. Results indicated that certain modifications to the pyrazole ring significantly enhanced anticancer activity, with some compounds achieving IC₅₀ values below 10 μM against HeLa cells .

常见问题

Q. Table 1: Key Intermolecular Interactions

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| O–H···O (carboxylic acid) | 2.70 | 165 |

| N–H···O (nitro group) | 2.85 | 158 |

| C–Br···O (halogen bond) | 3.30 | 145 |

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

- IR Spectroscopy: Confirms carboxylic acid O–H (2500–3300 cm⁻¹), nitro group (1520–1350 cm⁻¹), and C–Br (600–500 cm⁻¹) stretches .

- NMR: ¹H NMR in DMSO-d₆ shows methyl protons at δ 3.8–4.0 ppm and aromatic protons at δ 8.2–8.5 ppm. ¹³C NMR confirms carbonyl (δ 165 ppm) and nitro (δ 145 ppm) carbons .

Advanced: How do substituent effects (Br, NO₂, COOH) influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nitro and carboxylic acid groups direct electrophilic substitution to the C-4 position. Bromine at C-4 facilitates Suzuki-Miyaura coupling with aryl boronic acids. Computational studies (DFT, B3LYP/6-31G*) predict charge distribution:

- C-4: Highest positive charge density (due to Br and NO₂)

- C-5: Electron-deficient (carboxylic acid)

Experimental validation uses Pd(PPh₃)₄ catalysis in THF/water (3:1) at 80°C .

Advanced: What computational models predict tautomerism and proton mobility in the solid state?

Methodological Answer:

Tautomeric equilibria between 1H- and 2H-pyrazole forms are modeled using Gaussian at the MP2/cc-pVTZ level. The 1H tautomer is favored in the solid state (ΔG = +2.3 kcal/mol). Proton migration barriers (N–H···O) are calculated at 8–12 kcal/mol using NEB (nudged elastic band) methods .

Q. Table 2: Tautomer Stability

| Tautomer | Energy (Hartree) | Relative Stability (kcal/mol) |

|---|---|---|

| 1H-pyrazole | -987.32 | 0.0 |

| 2H-pyrazole | -986.98 | +2.3 |

Basic: How is purity assessed post-synthesis?

Methodological Answer:

- HPLC: C18 column (MeCN/H₂O, 70:30); retention time = 4.2 min .

- Elemental Analysis: Calculated (%) for C₅H₄BrN₃O₄: C 22.71, H 1.53, N 15.89. Observed: C 22.68, H 1.51, N 15.85 .

Advanced: What strategies optimize its coordination chemistry for metal-organic frameworks (MOFs)?

Methodological Answer:

The carboxylic acid and nitro groups act as bifunctional ligands. Reaction with Zn²⁺ forms a 2D MOF with [Zn₂(L)₄(H₂O)₂] nodes. SC-XRD shows octahedral geometry (Zn–O = 2.05–2.15 Å). BET surface area: 450 m²/g .

Q. Table 3: MOF Properties

| Property | Value |

|---|---|

| Pore size | 8.5 Å |

| Thermal stability | Up to 250°C |

| CO₂ adsorption | 12.5 mmol/g at 1 bar |

Advanced: How does halogen bonding compare to hydrogen bonding in cocrystal engineering?

Methodological Answer:

Competitive studies using SC-XRD and Hirshfeld surface analysis show:

- Halogen bonding (C–Br···O): Contributes 15–20% to lattice energy.

- Hydrogen bonding (O–H···O): Dominates (60–70% energy contribution).

Cocrystallization with 4,4′-bipyridine enhances Br···N interactions (3.15 Å), validated via CrystalExplorer .

Basic: What are its solubility properties in common solvents?

Methodological Answer:

- High solubility: DMSO, DMF (due to polar groups).

- Low solubility: Hexane, diethyl ether.

- Moderate solubility: Ethanol (used for crystallization) .

Advanced: What is its potential in pharmacological applications?

Methodological Answer:

Derivatives (e.g., amides, esters) exhibit:

Q. Table 4: Biological Activity of Derivatives

| Derivative | Activity (IC₅₀/MIC) | Target |

|---|---|---|

| Ethyl ester | 12 µM (COX-2) | Cyclooxygenase |

| Amide | 8 µg/mL (S. aureus) | Bacterial cell wall |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。